Xylenol Orange tetrasodium forms colored complexes with various metal ions, including iron (Fe³⁺) and aluminum (Al³⁺). This property allows researchers to use it in colorimetric assays to detect and quantify the presence of these metal ions in a sample. The intensity of the color formed is proportional to the concentration of the metal ion, allowing for measurement through techniques like spectrophotometry [].
Here are some examples of its use in metal ion detection:
Xylenol Orange can be used in conjunction with specific enzymes to determine their activity levels. Enzymes like alkaline phosphatase (ALP) hydrolyze a substrate molecule that releases a compound that then forms a colored complex with Xylenol Orange. By measuring the color intensity, researchers can indirectly quantify the enzyme activity in the sample []. This application is valuable in various fields, including:
Xylenol Orange can act as a fluorescent marker for bone calcification. Due to its affinity for calcium, it binds to newly deposited calcium in developing bones and other hard tissues. This allows researchers to visualize and study bone growth and mineralization processes in histological studies [].
Xylenol Orange Tetrasodium is an organic compound, specifically a tetrasodium salt of xylenol orange, which is a sulfonephthalein dye. Its chemical formula is with a molecular weight of approximately 760.59 g/mol. This compound is primarily used as an indicator in various titrations, particularly for metal ions. It exhibits a distinctive color change from red in acidic solutions to yellow as the pH increases, making it a useful tool in analytical chemistry .
Xylenol Orange Tetrasodium is known for its solubility in water and its fluorescent properties, with excitation maxima at 440 nm and 570 nm, and emission maximum at 610 nm. It is often used in laboratory settings for its sensitivity to metal ions and its ability to form complexes with them .
The color change in XO during metal titrations arises from its interaction with metal ions. In its free form, XO exhibits a specific electronic structure that absorbs light in the visible region, giving it a red color []. When XO forms a complex with a metal ion, the electron distribution within the molecule is altered, shifting the light absorption properties and causing a color change to yellow [].
The chemical behavior of Xylenol Orange Tetrasodium is characterized by its role as a ligand in complexation reactions. When it interacts with metal ions, it forms colored complexes that can be quantitatively analyzed. The primary reaction involves the formation of a metal-xylenol orange complex, which changes color depending on the pH and the specific metal ion present.
One significant reaction is the oxidation of Xylenol Orange by hydrogen peroxide, which occurs under both catalyzed and uncatalyzed conditions. In the presence of cobalt ions, the reaction rate increases significantly due to the catalytic effect of these ions, demonstrating pseudo-second-order kinetics with respect to dye concentration . The decolorization process involves hydroxyl radicals generated from hydrogen peroxide, which facilitate the breakdown of the dye .
The synthesis of Xylenol Orange Tetrasodium typically involves the sulfonation of phthalein derivatives followed by carboxymethylation processes. The general steps include:
These processes require careful control of reaction conditions to ensure high purity and yield .
Xylenol Orange Tetrasodium has several important applications:
Interaction studies have shown that Xylenol Orange Tetrasodium can form stable complexes with various metal ions such as cobalt, copper, and zinc. These interactions are influenced by factors such as pH, temperature, and the presence of surfactants. For instance, cationic surfactants can enhance the reaction rates between Xylenol Orange and metal ions due to electrostatic interactions that increase collision frequency between reactants .
Xylenol Orange Tetrasodium shares structural similarities with other sulfonephthalein dyes and indicators but has unique properties that distinguish it:
Compound Name | Chemical Formula | Color Change | Primary Use |
---|---|---|---|
Phenolphthalein | Colorless to pink | Acid-base titrations | |
Methyl Orange | Red to yellow | Acid-base titrations | |
Bromothymol Blue | Yellow to blue | Acid-base titrations | |
Thymol Blue | Yellow to blue | Acid-base titrations |
Xylenol Orange Tetrasodium is particularly notable for its strong sensitivity to metal ions and its dual color change behavior depending on pH levels. This makes it especially useful in complexometric titrations where precise detection of endpoint color changes is critical . Furthermore, its fluorescent properties enhance its applicability in both analytical chemistry and biological research contexts.